molecular formula C17H15N3O B2746230 N-(1H-indol-3-yl)indoline-1-carboxamide CAS No. 899946-96-4

N-(1H-indol-3-yl)indoline-1-carboxamide

Cat. No. B2746230
CAS RN: 899946-96-4
M. Wt: 277.327
InChI Key: ONWMCMJWLCUGND-UHFFFAOYSA-N
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Description

“N-(1H-indol-3-yl)indoline-1-carboxamide” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .


Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .


Physical And Chemical Properties Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(1H-indol-3-yl)indoline-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that N-(1H-indol-3-yl)indoline-1-carboxamide may also interact with various targets in the body.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(1H-indol-3-yl)indoline-1-carboxamide may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been reported to suppress the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes , suggesting that N-(1H-indol-3-yl)indoline-1-carboxamide may also affect similar pathways.

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that N-(1H-indol-3-yl)indoline-1-carboxamide may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of N-(1H-indol-3-yl)indoline-1-carboxamide can be influenced by various environmental factors. For instance, the reactions of indole derivatives have been reported to efficiently proceed under neat conditions , suggesting that the absence of certain substances may positively affect the action of N-(1H-indol-3-yl)indoline-1-carboxamide.

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

properties

IUPAC Name

N-(1H-indol-3-yl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(20-10-9-12-5-1-4-8-16(12)20)19-15-11-18-14-7-3-2-6-13(14)15/h1-8,11,18H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWMCMJWLCUGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-3-yl)indoline-1-carboxamide

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